

# 5-Methyl-1H-pyrrolo[2,3-c]pyridine IUPAC name and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B171502

[Get Quote](#)

## A Technical Guide to 5-Methyl-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of **5-Methyl-1H-pyrrolo[2,3-c]pyridine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to other biologically active azaindoles, this molecule represents a scaffold with potential for further investigation.

## IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **5-Methyl-1H-pyrrolo[2,3-c]pyridine**. It is also recognized by its Chemical Abstracts Service (CAS) Registry Number: 1260381-52-9[1].

The structure consists of a pyrrole ring fused to a pyridine ring at the 3 and 4 positions of the pyridine ring, with a methyl group substituted at the 5-position of the bicyclic system.

Chemical Structure:

Figure 1: Chemical Structure of 5-Methyl-1H-pyrrolo[2,3-c]pyridine

[Click to download full resolution via product page](#)Figure 1: Chemical Structure of **5-Methyl-1H-pyrrolo[2,3-c]pyridine**

## Physicochemical Data

Quantitative experimental data for **5-Methyl-1H-pyrrolo[2,3-c]pyridine** is not extensively reported in publicly available literature. The following table summarizes its fundamental calculated properties. Researchers are advised to perform their own characterization to determine experimental values.

| Property          | Value                                        | Source          |
|-------------------|----------------------------------------------|-----------------|
| CAS Number        | 1260381-52-9                                 | ChemicalBook[1] |
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> | (Calculated)    |
| Molecular Weight  | 132.16 g/mol                                 | (Calculated)    |
| Canonical SMILES  | CC1=CN=C2C=C(N)C=C12                         | (Predicted)     |
| InChI Key         | Not Available                                |                 |
| Melting Point     | Not Available                                |                 |
| Boiling Point     | Not Available                                |                 |
| Solubility        | Not Available                                |                 |

Note: Spectral data including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry for this compound may be available through specialized chemical data providers.[2]

## Isomeric Context

The pyrrolopyridine scaffold can exist in six different isomeric forms, depending on the fusion of the pyrrole and pyridine rings[3]. The biological activity of derivatives can vary significantly between isomers. For example, derivatives of the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold are widely investigated as inhibitors of Janus kinase 1 (JAK1) and Fibroblast Growth Factor Receptor (FGFR)[4][5]. This highlights the importance of precise isomeric identification in structure-activity relationship (SAR) studies.

Figure 2: Isomeric Relationship of Pyrrolopyridines

## Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of **5-Methyl-1H-pyrrolo[2,3-c]pyridine** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for constructing the pyrrolopyridine core. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

### Proposed Synthetic Workflow: Modified Fischer Indole Synthesis

This protocol is a generalized procedure adapted from methods used for analogous azaindoles.

Objective: To synthesize **5-Methyl-1H-pyrrolo[2,3-c]pyridine** from 4-hydrazinyl-3-methylpyridine.

#### Materials:

- 4-Hydrazinyl-3-methylpyridine hydrochloride
- Pyruvic acid or an ethyl pyruvate
- Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)
- Ethanol
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Ethyl acetate ( $\text{EtOAc}$ )
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- Hydrazone Formation:

- Dissolve 4-hydrazinyl-3-methylpyridine hydrochloride (1.0 eq) in ethanol.
- Add ethyl pyruvate (1.1 eq) to the solution.
- Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
- Remove the solvent under reduced pressure to yield the crude hydrazone intermediate.
- Cyclization (Fischer Indole Synthesis):
  - Add the crude hydrazone to polyphosphoric acid (PPA) at a concentration of approximately 10% (w/w).
  - Heat the mixture to 120-150 °C with vigorous stirring for 1-3 hours. The reaction should be monitored by TLC or LC-MS for the appearance of the product.
  - Allow the reaction mixture to cool to approximately 80 °C.
- Work-up and Purification:
  - Carefully pour the cooled reaction mixture onto crushed ice.
  - Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
  - Extract the aqueous layer with ethyl acetate (3 x volume).
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  - Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
  - Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **5-Methyl-1H-pyrrolo[2,3-c]pyridine**.

**Characterization:** The final product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1H-Pyrrolo[2,3-c]pyridine, 5-Methyl- | 1260381-52-9 [chemicalbook.com]
- 2. 1H-Pyrrolo[2,3-c]pyridine, 5-Methyl-(1260381-52-9) 1H NMR [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Methyl-1H-pyrrolo[2,3-c]pyridine IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b171502#5-methyl-1h-pyrrolo-2-3-c-pyridine-iupac-name-and-structure\]](https://www.benchchem.com/product/b171502#5-methyl-1h-pyrrolo-2-3-c-pyridine-iupac-name-and-structure)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)